Methyl 5-cyano-2-methyl-6-(methylamino)pyridine-3-carboxylate

Description

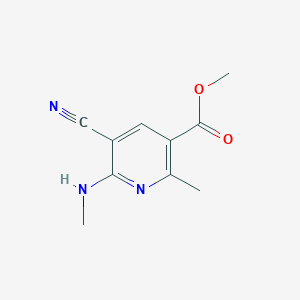

Methyl 5-cyano-2-methyl-6-(methylamino)pyridine-3-carboxylate is a pyridine derivative characterized by a cyano group at position 5, a methyl group at position 2, and a methylamino substituent at position 6, with a methyl ester at position 3.

Properties

IUPAC Name |

methyl 5-cyano-2-methyl-6-(methylamino)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-6-8(10(14)15-3)4-7(5-11)9(12-2)13-6/h4H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZVBTZTDNAGGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)NC)C#N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-2-methyl-6-(methylamino)pyridine-3-carboxylate typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance . The process involves the coupling of boron reagents with halogenated organic compounds in the presence of a palladium catalyst. The reaction conditions are generally mild, and the reagents are stable and environmentally benign .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-2-methyl-6-(methylamino)pyridine-3-carboxylate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives .

Scientific Research Applications

Methyl 5-cyano-2-methyl-6-(methylamino)pyridine-3-carboxylate is used in various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is used in the study of biological pathways and mechanisms.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Methyl 5-cyano-2-methyl-6-(methylamino)pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 6

- Methyl 5-cyano-2-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate (CAS: 306979-92-0) Key Differences: Replaces the methylamino group at position 6 with a 4-methylpiperazinyl moiety. Implications: The piperazinyl group introduces basicity and enhanced solubility in acidic conditions compared to the methylamino group. This substitution is common in drug design to improve pharmacokinetics .

- Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride (CAS: 1909336-84-0) Key Differences: Features a methylaminomethyl group at position 6 instead of methylamino. The dihydrochloride salt form improves aqueous solubility .

Variations in Ester Groups

- Ethyl 5-cyano-2-hydroxy-6-methylpyridine-3-carboxylate (CAS: 75894-42-7) Key Differences: Ethyl ester at position 3 and a hydroxyl group at position 2 instead of methyl ester and methyl group. Implications: The ethyl ester may slow hydrolysis compared to the methyl ester, affecting metabolic stability.

- (E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)acrylate Key Differences: Replaces the methylamino group with a fluorine atom at position 5 and introduces an acrylate side chain. Implications: Fluorine’s electron-withdrawing effect enhances metabolic stability and may alter electronic distribution in the pyridine ring .

Functional Group Replacements

- Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate (CAS: 36052-24-1) Key Differences: Substitutes the cyano group at position 5 with an amino group. This substitution could modulate interactions with biological targets .

- Ethyl 5-cyano-2-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate (CAS: 721260) Key Differences: Replaces the methylamino group with a thioxo group, creating a dihydropyridine structure. Implications: The thioxo group introduces sulfur-based reactivity, which may influence redox properties and metal coordination .

Data Tables for Comparative Analysis

Table 1: Substituent Effects on Key Properties

*Calculated based on molecular formula C10H10N3O2.

Research Findings and Implications

- Substituent Position Matters: The placement of electron-withdrawing groups (e.g., cyano at position 5) enhances electrophilic reactivity, which is critical for interactions with biological targets like mGluR5 .

- Ester Group Stability : Methyl esters generally hydrolyze faster than ethyl esters, which may influence the compound’s metabolic half-life in drug development .

- Role of Methylamino vs. Piperazinyl: While methylamino groups are compact and moderately basic, piperazinyl substituents offer improved solubility and are favored in CNS-targeting drugs .

Biological Activity

Methyl 5-cyano-2-methyl-6-(methylamino)pyridine-3-carboxylate is a pyridine derivative with significant potential in medicinal chemistry. Its unique molecular structure, characterized by the presence of a cyano group and a carboxylate ester, suggests various biological activities that warrant detailed exploration.

- Molecular Formula : C10H11N3O2

- Molecular Weight : 205.21 g/mol

- LogP : 1.524 (indicates moderate lipophilicity)

- Polar Surface Area : 58.957 Ų

- Hydrogen Bond Donors/Acceptors : 1/5

These properties suggest that the compound may have favorable pharmacokinetic characteristics, making it a candidate for further biological evaluation.

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in antimicrobial and anti-inflammatory domains.

Antimicrobial Activity

Studies have shown that similar pyridine derivatives possess significant antimicrobial properties. The compound's structural motifs allow it to inhibit specific enzymes and exhibit activity against various pathogens. For instance, derivatives of pyridine have been documented to show efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.

Minimum Inhibitory Concentrations (MIC) for related compounds demonstrate promising antibacterial activity:

| Compound | Target Pathogen | MIC (mg/mL) |

|---|---|---|

| Compound A | E. coli | 0.0195 |

| Compound B | Bacillus mycoides | 0.0048 |

| Compound C | C. albicans | 0.039 |

While specific MIC values for this compound are not yet published, its structural similarities to effective compounds suggest it may exhibit comparable activity.

Anti-inflammatory Activity

The compound's potential anti-inflammatory properties stem from its ability to modulate pathways involved in inflammation. Pyridine derivatives have been noted for their capacity to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory responses.

Molecular docking studies indicate that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This suggests a mechanism where the compound binds to active sites of target proteins, potentially altering their function and leading to therapeutic effects.

Case Studies and Research Findings

- Study on Antimicrobial Properties : A comprehensive examination of various pyridine derivatives revealed that those with cyano and carboxylate functionalities exhibited enhanced antimicrobial activity against a range of bacterial strains, including E. coli and Staphylococcus aureus .

- Anti-inflammatory Pathway Modulation : Research indicates that compounds similar to this compound can inhibit the NF-kB pathway, which is pivotal in inflammatory responses. This modulation suggests potential therapeutic applications in treating inflammatory diseases .

- Structure-Activity Relationship (SAR) Studies : SAR analyses have identified key functional groups that enhance biological activity. For instance, the presence of the methylamino group at the 6-position appears crucial for maintaining potency against microbial targets .

Q & A

Basic Synthesis: What are standard synthetic routes for preparing Methyl 5-cyano-2-methyl-6-(methylamino)pyridine-3-carboxylate?

Methodological Answer:

The compound is typically synthesized via sequential functionalization of a pyridine core. A common approach involves:

- Esterification : Introducing the carboxylate group at position 3 using methanol under acidic conditions.

- Substitution Reactions : Installing the methylamino group at position 6 via nucleophilic substitution, often requiring protection of other reactive sites (e.g., cyano or methyl groups).

- Cyano Group Introduction : Nitrile incorporation at position 5 using cyanating agents like CuCN or via Sandmeyer reactions.

Key intermediates (e.g., halogenated pyridines) are critical for stepwise functionalization. Purification often employs column chromatography with gradients of ethyl acetate/hexane .

Advanced Synthesis: How can steric hindrance during substitution reactions be mitigated in this compound’s synthesis?

Methodological Answer:

Steric hindrance, particularly at the 6-position (methylamino group), can hinder further functionalization. Strategies include:

- Protecting Groups : Temporarily blocking the methylamino group with tert-butoxycarbonyl (Boc) or benzyl groups to reduce steric interference during subsequent reactions.

- Microwave-Assisted Synthesis : Accelerating reaction kinetics to overcome steric limitations.

- Catalytic Systems : Using palladium or copper catalysts for coupling reactions (e.g., Buchwald-Hartwig amination) to improve yields under inert conditions (argon/nitrogen) .

Structural Characterization: How can conflicting spectral data (e.g., NMR, mass spectrometry) be resolved for this compound?

Methodological Answer:

Discrepancies between observed and expected spectral data may arise from tautomerism or impurities. Steps for resolution:

- 2D NMR (COSY, HSQC) : Maps proton-carbon correlations to confirm substituent positions and detect tautomeric forms (e.g., amine-imine equilibria).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, distinguishing between isobaric impurities.

- X-ray Crystallography : Definitive structural confirmation, especially if unexpected rotamers or crystal packing effects are observed .

Bioactivity Studies: What experimental designs are recommended for assessing its enzyme inhibition potential?

Methodological Answer:

- In Vitro Assays : Use fluorescence-based or colorimetric kits (e.g., NADH-coupled assays) to measure inhibition of target enzymes (e.g., kinases or proteases).

- Dose-Response Curves : Determine IC₅₀ values with at least six concentrations (1 nM–100 µM) and triplicate measurements.

- Control Experiments : Include positive controls (known inhibitors) and assess off-target effects using orthogonal assays (e.g., SPR for binding kinetics) .

Medicinal Chemistry: How does the fluorinated analog of this compound enhance pharmacokinetic properties?

Methodological Answer:

Fluorination at specific positions (e.g., replacing methyl with trifluoromethyl) improves:

- Metabolic Stability : Reduced CYP450-mediated oxidation due to fluorine’s electron-withdrawing effects.

- Lipophilicity : Enhances blood-brain barrier penetration (logP optimization).

- Bioavailability : Fluorine’s small size minimizes steric disruption while maintaining target affinity. Synthetic routes involve Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with fluorinated aryl boronic acids .

Purification: What chromatographic techniques optimize purity for this hygroscopic compound?

Methodological Answer:

- Reverse-Phase HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) gradients to separate polar impurities.

- Moisture Control : Perform purification under inert atmosphere (glovebox) to prevent hydrolysis of the methyl ester.

- Recrystallization : Employ mixed solvents (e.g., ethanol/water) to enhance crystal lattice formation, monitored by DSC for polymorph screening .

Reaction Optimization: Which solvents and catalysts improve yields in coupling reactions?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates; toluene minimizes side reactions in SNAr pathways.

- Catalysts : Pd(OAc)₂/XPhos for Buchwald-Hartwig amination; CuI/1,10-phenanthroline for Ullmann-type couplings.

- Temperature Control : Microwave irradiation (100–150°C) reduces reaction times while maintaining selectivity .

Mechanistic Studies: How can computational modeling elucidate reaction pathways for this compound?

Methodological Answer:

- DFT Calculations : Simulate transition states (Gaussian 09) to identify rate-determining steps (e.g., methylamino group substitution).

- Molecular Dynamics (MD) : Model solvation effects and predict regioselectivity in electrophilic attacks.

- AI-Driven Retrosynthesis : Platforms like Pistachio or Reaxys propose alternative routes, validated experimentally via kinetic isotope effects (KIE) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.